Product packaging for 1-Sec-butyl-piperidin-4-one(Cat. No.:CAS No. 72544-17-3)

1-Sec-butyl-piperidin-4-one

Cat. No.: B8807569
CAS No.: 72544-17-3
M. Wt: 155.24 g/mol
InChI Key: XYIMUBJXPVXFMF-UHFFFAOYSA-N
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Description

Significance of Piperidones as Core Heterocyclic Scaffolds in Advanced Synthesis

The piperidine (B6355638) ring is a fundamental heterocyclic scaffold prevalent in a vast array of natural products and pharmacologically active molecules. tandfonline.commdpi.com Within this class, piperidin-4-ones stand out as exceptionally versatile building blocks in organic synthesis. tandfonline.com Their utility stems primarily from the presence of a carbonyl group, which allows for a wide range of chemical transformations and the introduction of diverse functional groups into the six-membered ring. tandfonline.com

The synthesis of N-aryl-substituted 4-piperidones has been a subject of significant research due to their importance as intermediates for a considerable number of pharmacologically active agents, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics. acs.org The development of synthetic methodologies leading to these piperidone cores is well-documented, reflecting their established role in medicinal chemistry. acs.org The piperidine framework is a key component in numerous drugs, and synthetic chemistry provides the essential tools to assemble these complex and vital molecules. beilstein-journals.org

Academic Relevance of 1-Sec-butyl-piperidin-4-one in Synthetic Methodology Development

The academic relevance of this compound and related N-substituted piperidones is closely tied to the ongoing development of novel and efficient synthetic methods for constructing heterocyclic systems. mdpi.com General strategies for piperidine synthesis include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and multicomponent reactions. mdpi.com For instance, various pyridine derivatives can be hydrogenated over catalysts to produce the corresponding piperidines. mdpi.com

Specific methods for preparing N-substituted 4-piperidones often involve a multi-step process. One established approach involves the reaction of an N-substituted piperidone methiodide with an amine, a method that has been explored for synthesizing N-alkyl piperidones. acs.org More general and efficient procedures have been developed for N-aryl-substituted 4-piperidones, which can be synthesized in a two-step process from commercially available N-benzyl-4-piperidone. acs.org Four-component reactions that combine an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile in a one-pot process represent a sophisticated strategy for creating highly diverse piperidone products. researchgate.net Such multicomponent assembly processes are powerful tools for generating libraries of complex heterocyclic scaffolds for further study. acs.org The synthesis of this compound itself can be achieved through methods like the hydrogenation of corresponding pyridine derivatives. smolecule.com

Overview of Key Research Avenues for this compound and its Structural Analogs

Research involving this compound and its analogs primarily focuses on their application as intermediates in the synthesis of new chemical entities with potential biological activity. smolecule.com The piperidone scaffold is a key element in the discovery of novel therapeutic agents. nih.govmdpi.com The sec-butyl group at the nitrogen position is significant as it can modulate lipophilicity and receptor-binding properties compared to other analogs. vulcanchem.com

Key research avenues include:

Synthesis of Novel Bioactive Compounds: The compound serves as a building block for more complex molecules intended for pharmaceutical or agrochemical applications. smolecule.com The differential reactivity of the ketone and the tertiary amine allows for selective chemical modifications. vulcanchem.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of structural analogs, researchers can investigate how modifications to the piperidone core affect biological activity. For example, studies on piperidine derivatives as inhibitors of enzymes like MenA from Mycobacterium tuberculosis have explored how altering substituents on the piperidine ring and its attachments can improve potency and drug-like properties. nih.gov In one such study, replacing a benzophenone (B1666685) oxygen with a chlorine atom on an analog resulted in a comparable potency with a significantly reduced lipophilicity. nih.gov

Development of CNS Agents: The N-aryl-4-piperidone structure is a common pharmacophore in agents targeting the central nervous system. acs.org Research continues to explore new derivatives for potential use as antidepressants, anxiolytics, and antipsychotics. acs.org

Inhibitors for Disease Targets: Piperidine scaffolds are being chemically modulated to target specific proteins involved in disease pathways. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been developed as a novel inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. mdpi.com Research in this area involves synthesizing derivatives and evaluating their inhibitory effects. mdpi.com

The table below summarizes findings from research on related piperidone and piperidine structures, illustrating the types of investigations common for this class of compounds.

Compound/Scaffold ClassResearch FocusKey Findings
Piperidine Derivatives (MenA Inhibitors) SAR study for anti-tuberculosis agents. nih.govIdentified novel inhibitors with potent activity against Mycobacterium tuberculosis and improved pharmacokinetic profiles. nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Analogs Development of non-covalent NLRP3 inflammasome inhibitors. mdpi.comIdentified derivatives that inhibit pyroptotic cell death and IL-1β release in human macrophages. mdpi.com
Spiro Heterocycles with Piperidine Moiety Synthesis and evaluation for antileishmanial activity. tandfonline.comCompounds showed promising activity against Leishmania major, confirming the potential of the piperidone scaffold in developing antiparasitic agents. tandfonline.com
1,4-disubstituted Piperidines Synthesis and evaluation as T-type Ca2+ channel inhibitors for neuropathic pain. researchgate.netTwo promising molecules demonstrated significant analgesic effects in a rat model of spared nerve injury. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B8807569 1-Sec-butyl-piperidin-4-one CAS No. 72544-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72544-17-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-butan-2-ylpiperidin-4-one

InChI

InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3

InChI Key

XYIMUBJXPVXFMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(=O)CC1

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 1 Sec Butyl Piperidin 4 One

Functional Group Interconversions on the Piperidone Ring System

The piperidone ring system of 1-sec-butyl-piperidin-4-one is amenable to various functional group interconversions, including oxidation, reduction, and nucleophilic substitution reactions. These transformations allow for the synthesis of a wide array of derivatives with potentially diverse biological activities.

Oxidation Reactions of Piperidine (B6355638) Moieties

The piperidine moiety within this compound can undergo oxidation. The use of oxidizing agents can lead to the formation of different products depending on the reaction conditions and the specific reagent employed. For instance, oxidation can target the carbon atoms alpha to the nitrogen, potentially leading to the formation of N-oxides or other oxidized species. While specific studies on this compound are not extensively detailed in the provided results, general principles of amine oxidation can be applied. For example, hypervalent iodine reagents have been used for the oxidation of N-protected pyrrolidines and piperidines, leading to the formation of N-acyliminium ions which can be trapped by various nucleophiles. nih.gov

Oxidizing AgentPotential Product(s)Notes
Potassium permanganateKetones or carboxylic acidsCommon oxidizing agent for secondary amines. smolecule.com
Hypervalent iodine reagents (e.g., PhI(OAc)2)N-acyliminium ionsCan lead to further functionalization. nih.gov
Dichloro(4-nitrophenyl)iodaneα,β,β-oxidation productsObserved with related carbamates. nih.gov

Reduction Reactions of the Piperidone Carbonyl and Ring System

The carbonyl group of this compound is susceptible to reduction, which can yield the corresponding secondary alcohol, 1-sec-butyl-piperidin-4-ol. Common reducing agents like sodium borohydride (B1222165) are effective for this transformation. google.com The stereoselectivity of this reduction can be influenced by reaction conditions such as temperature and the presence of additives. For example, reduction of similar 3-substituted 4-piperidones with sodium borohydride at low temperatures in the presence of an inorganic acid can lead to high yields of the di-equatorial isomer of the corresponding 4-piperidinol. google.com

Furthermore, more potent reducing agents like lithium aluminum hydride can potentially reduce the ketone and may also affect other parts of the molecule depending on the reaction conditions. smolecule.com It is also possible to achieve reduction of the piperidone ring itself, although this typically requires more stringent conditions, such as catalytic hydrogenation. The reduction of related tetrahydropyridin-4-ylidene ammonium (B1175870) salts has been explored as a method to synthesize piperidin-4-ones. google.com

Reducing AgentProductKey Conditions
Sodium borohydride1-sec-butyl-piperidin-4-olProtic solvent, low temperature for stereoselectivity. google.com
Lithium aluminum hydrideSecondary or tertiary aminesCan yield various products depending on conditions. smolecule.com
Catalytic HydrogenationPiperidine derivativesCan reduce the ring system. google.com

Nucleophilic Substitution Reactions at the Piperidine Ring

Nucleophilic substitution reactions can occur on the piperidine ring of this compound, allowing for the introduction of various functional groups. smolecule.com These reactions can take place at different positions on the ring, depending on the reaction conditions and the nature of the electrophile and nucleophile. For instance, nucleophilic aromatic substitution has been studied extensively in N-methylpyridinium ions, where the rate-determining step often involves deprotonation of the addition intermediate. nih.gov While this compound is not aromatic, analogous substitution patterns on activated piperidine derivatives are possible. For example, nucleophilic substitution on tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate has been used to introduce a benzimidazole (B57391) moiety. mdpi.com The sec-butyl group on the nitrogen atom can influence the reactivity and regioselectivity of these substitutions due to steric and electronic effects. vulcanchem.com

Reaction TypeReagentsProductReference
Nucleophilic SubstitutionBenzimidazole, K2CO3, DMFBenzimidazole-substituted piperidine mdpi.com
Nucleophilic Aromatic Substitutiontert-butyl piperidin-4-ylcarbamate, 1-fluoro-2-nitrobenzeneSubstituted benzendiamine derivative mdpi.com

Derivatization Chemistry of this compound for Enhanced Analytical Applications

Chemical derivatization is a crucial technique in analytical chemistry to improve the detectability and chromatographic behavior of analytes. sci-hub.se For a compound like this compound, which contains a secondary amine and a ketone, various derivatization strategies can be employed for trace analysis.

On-Tissue Derivatization Methodologies for Secondary Amines

On-tissue derivatization is a powerful tool in mass spectrometry imaging (MSI) that allows for the spatial localization of molecules within biological tissues. nih.gov Secondary amines, such as the piperidine nitrogen in this compound, are suitable targets for on-tissue derivatization. nih.govacs.org Reagents like coniferyl aldehyde have been successfully used for the on-tissue derivatization of secondary amine alkaloids, forming iminium ions that can be readily detected by MSI. nih.govacs.org This technique could potentially be applied to visualize the distribution of this compound or its metabolites in tissue samples. Another potential derivatizing agent is p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), which has been reported to react with secondary amines. nih.gov

Derivatizing AgentReaction PrincipleAnalytical Advantage
Coniferyl aldehydeFormation of iminium ionsEnhanced detection in MALDI-MSI. nih.govacs.org
p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS)Reaction with secondary aminesProvides a characteristic fragment ion in tandem MS. nih.gov

In Situ Aqueous Derivatization Strategies for Trace Analysis

In situ aqueous derivatization involves the direct addition of a derivatizing reagent to a liquid sample, which is a convenient approach for high-throughput analysis. sci-hub.se This strategy is particularly useful for the trace analysis of compounds in complex matrices like water samples. For the analysis of this compound, derivatization can target either the secondary amine or the ketone functional group. For instance, various reagents are available for the derivatization of amines in aqueous media for subsequent analysis by techniques like HPLC or GC-MS. sci-hub.seresearchgate.net Similarly, the ketone group can be derivatized, for example, through condensation reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) to form highly chromophoric hydrazones, enhancing UV detectability. sci-hub.se The selection of the derivatization strategy depends on the analytical technique to be used and the desired sensitivity. sci-hub.se For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. researchgate.net Silylation is a common derivatization technique for this purpose, where active hydrogens in amines and other functional groups are replaced by a silyl (B83357) group. researchgate.net

Derivatization StrategyTarget Functional GroupAnalytical TechniqueBenefit
Reaction with fluorogenic reagentsSecondary AmineHPLC with fluorescence detectionHigh sensitivity. researchgate.net
Condensation with hydrazinesKetoneHPLC-UVEnhanced UV absorption. sci-hub.se
SilylationSecondary AmineGC-MSIncreased volatility and thermal stability. researchgate.net
In situ aqueous derivatizationCarboxylic acids (as an example)GC-MSEnables trace analysis in water. nih.gov

Reagent Selection for Improved Chromatographic Separation and Detection

The analysis of piperidone derivatives, including this compound, via chromatographic techniques often requires derivatization to enhance their analytical characteristics. greyhoundchrom.comsigmaaldrich.com This chemical modification can improve volatility for gas chromatography (GC), increase thermal stability, and enhance detectability for various detectors, particularly mass spectrometry (MS). greyhoundchrom.comalternative-therapies.com The choice of reagent is critical and depends on the functional groups present in the analyte and the analytical method employed. sigmaaldrich.com

Derivatization is a common strategy to augment chromatographic analysis by modifying the analyte into a more "GC-amenable" form or by enhancing ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comalternative-therapies.com For N-substituted piperidones, the primary targets for derivatization are the ketone functional group and any other reactive sites on the molecule.

One widely used class of derivatization agents is silylating reagents, which introduce a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often in the presence of a catalyst such as trimethylchlorosilane (TMCS) to increase the silyl donor strength, especially for moderately hindered or slowly reacting compounds. greyhoundchrom.comsigmaaldrich.com The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides, with steric hindrance also playing a significant role. sigmaaldrich.com For piperidones, silylation can target the enol form of the ketone.

Another approach involves targeting the carbonyl group. For instance, reagents that react with ketones can be employed. While not specific to piperidones, methods for derivatizing other carbonyl-containing compounds can be adapted. For analytes containing other functional groups like carboxylic acids or alcohols, specific reagents are used. Butanol-HCl is a common reagent for derivatizing carboxylic acids to form butyl esters, which are more hydrophobic and suitable for analysis. ddtjournal.com For LC-MS analysis, derivatization can be employed to enhance proton affinity and allow for more sensitive detection in positive mode electrospray ionization (ESI). nsf.gov For example, N-(4-aminophenyl)piperidine has been used to derivatize organic acids, leading to a significant increase in sensitivity. nsf.gov Similarly, acetyl chloride can be used as a derivatization reagent to enhance the detectability of piperidine itself in LC-MS by forming a more readily ionizable derivative. alternative-therapies.com

The selection of a derivatization strategy must also consider the reaction conditions, such as solvent, temperature, and the potential for side reactions. The presence of moisture is a critical factor, as it can decompose many derivatization reagents and the resulting derivatives, necessitating anhydrous conditions for the reaction. sigmaaldrich.com

Table 1: Common Derivatization Reagents and Their Applications in Chromatography

Reagent ClassExample ReagentTarget Functional Group(s)PurposeRef.
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCSAlcohols, Phenols, Carboxylic Acids, Amines, Amides, Ketones (enol form)Increase volatility and thermal stability for GC sigmaaldrich.com
Acylating AgentsAcetyl ChlorideAmines, AlcoholsEnhance ionization efficiency for LC-MS alternative-therapies.com
Esterifying AgentsButanol-HClCarboxylic AcidsIncrease hydrophobicity for MS/MS detection ddtjournal.com
Amine-Reactive TagsN-(4-aminophenyl)piperidineCarboxylic AcidsEnhance proton affinity for positive mode ESI-MS nsf.gov
Carbonyl-Reactive AgentsO-methylhydroxylamine hydrochlorideKetones, AldehydesForm oximes for improved chromatographic properties sigmaaldrich.com

Formation of Molecular Addition Compounds with this compound

N-substituted piperidin-4-ones can act as proton acceptors and react with suitable proton donors to form molecular addition compounds, also known as adducts. researchgate.net This reactivity is a fundamental aspect of their chemical profile, influencing their behavior in various chemical environments.

A study on the reaction of 2- and 3-substituted piperidin-4-ones with maleic anhydride (B1165640) in an ether medium demonstrated the formation of corresponding molecular adducts. researchgate.net In this process, piperidin-4-ones with N-substituents like methyl and benzyl (B1604629) groups were chosen as the proton acceptors, while maleic anhydride served as the proton donor. researchgate.net The resulting crystalline products were purified and characterized using spectroscopic methods, including ¹H and ¹³C NMR and GC-Mass spectrometry, which confirmed the formation of the new molecular addition compounds. researchgate.net

Although this specific study did not involve this compound, the principles are directly applicable. The nitrogen atom of the piperidine ring and the carbonyl oxygen can participate in intermolecular interactions. The reaction with maleic anhydride likely involves the formation of a charge-transfer complex or a salt, driven by the basicity of the piperidine nitrogen. The structure and stability of these adducts are influenced by the electronic and steric effects of the substituents on the piperidine ring. researchgate.net

Table 2: Characterization of Molecular Adducts from N-Substituted Piperidin-4-ones and Maleic Anhydride

Piperidin-4-one Reactant (A)N-Substituent (R)Adduct Product (B)Molecular Formula of AdductMolecular Weight ( g/mol )Melting Point (°C)Ref.
A1CH₂C₆H₅ (Benzyl)B1C₂₂H₂₃NO₅381116-117 researchgate.net
A2CH₃ (Methyl)B2C₁₆H₁₉NO₅305110-111 researchgate.net
A3C₂H₅ (Ethyl)B3C₁₇H₂₁NO₅319123 researchgate.net

Data extracted from a study on analogous N-substituted piperidin-4-ones. researchgate.net

Electrochemical Reactivity and Associated Transformations of N-Substituted Piperidones

The electrochemical behavior of N-substituted piperidones reveals pathways for oxidative transformations and functionalization. mdpi.comresearchgate.net Studies on N-methyl- and N-benzyl-4-piperidone analogs using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) show that these compounds undergo irreversible oxidation. mdpi.comresearchgate.netresearchgate.net This process is typically diffusion-controlled and involves the transfer of two electrons. mdpi.comresearchgate.net

The oxidation potentials for these compounds generally fall in the range of +0.72 to +0.89 V. mdpi.comresearchgate.net The nature of the N-substituent influences this potential; for example, N-methyl-4-piperidones exhibit oxidation potentials approximately 0.1 V lower than their N-benzyl counterparts. mdpi.com The irreversible nature of the oxidation is suggested to be due to subsequent chemical reactions of the initially formed radical cation, such as a possible dimerization through a Shono-type oxidation mechanism. researchgate.net The Shono oxidation is a well-known electrochemical process where an amine is oxidized to an iminium ion, which can then be trapped by a nucleophile.

Electrochemical methods provide a powerful tool for synthetic transformations of the piperidine scaffold. nih.govnih.gov Anodic oxidation can be used to generate reactive intermediates that lead to C-H functionalization. nih.govfrontiersin.org For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell yields an α-methoxylated piperidine. nih.govnih.gov This product serves as a precursor to an N-acyliminium ion, a versatile electrophile that can react with various carbon nucleophiles to introduce substituents at the C-2 position of the piperidine ring. nih.govnih.gov This demonstrates how electrochemical oxidation can activate C-H bonds adjacent to the nitrogen atom, enabling the synthesis of complex substituted piperidines. nih.govnih.gov

Table 3: Electrochemical Data for N-Substituted-4-Piperidone Analogs

Compound TypeN-SubstituentOxidation Potential Range (V)Number of Electrons Transferred (n)Surface Concentration Range (mol/cm²)Ref.
Curcumin (B1669340) AnalogN-Methyl~0.7221.72 × 10⁻⁷ to 5.01 × 10⁻⁷ mdpi.comresearchgate.net
Curcumin AnalogN-Benzyl~0.8621.72 × 10⁻⁷ to 5.01 × 10⁻⁷ mdpi.comresearchgate.net

Data from a study on N-methyl- and N-benzyl-4-piperidone curcumin analogs. mdpi.comresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of 1 Sec Butyl Piperidin 4 One

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 1-Sec-butyl-piperidin-4-one is not available in the reviewed literature, analysis of closely related N-substituted piperidin-4-one derivatives allows for a reliable prediction of its solid-state structure. iucr.orgijitee.org

Piperidin-4-one rings typically adopt a stable chair conformation to minimize steric and torsional strain. ias.ac.iniucr.org In derivatives such as 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, the six-membered heterocycle is found in a chair conformation. iucr.org Similarly, studies on other substituted piperidones, like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, also confirm a chair conformation with bulky substituents occupying equatorial positions to enhance stability. iucr.org It is therefore highly probable that this compound also crystallizes in a chair conformation with the sec-butyl group in an equatorial orientation to reduce steric hindrance.

The crystal packing of such molecules is typically stabilized by intermolecular forces, including weak C–H···O hydrogen bonds, which link molecules into supramolecular chains. iucr.org The precise bond lengths and angles would be definitively determined by a dedicated single-crystal X-ray diffraction analysis. ijitee.org

Table 1: Typical Crystallographic Parameters for Substituted Piperidin-4-one Rings

Parameter Typical Value/Observation Reference
Crystal System Monoclinic or Triclinic ijitee.org
Space Group P21/c or P-1 ijitee.org
Ring Conformation Chair iucr.orgiucr.org
Substituent Orientation Equatorial for bulky groups ias.ac.iniucr.org
Key Intermolecular Forces C–H···O Hydrogen Bonds iucr.orgnih.gov

| Puckering Amplitude (Q) | ~0.55 Å | iucr.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Two-Dimensional NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR spectroscopy is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where one-dimensional spectra show significant signal overlap. nih.govbenthamdirect.com For this compound, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. nih.govingentaconnect.commdpi.com

A COSY experiment would reveal the connectivity between protons by identifying scalar couplings. For instance, it would show correlations between the methine proton of the sec-butyl group and the adjacent methyl and methylene (B1212753) protons. Within the piperidine (B6355638) ring, it would map the couplings between protons on adjacent carbons (e.g., H-2 with H-3, and H-5 with H-6).

An HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on their known proton assignments. The combination of COSY and HSQC facilitates a complete and unambiguous assignment of the molecule's backbone and substituent groups. benthamdirect.comdoi.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected COSY Correlations (with Protons at) Expected HSQC Correlation
Piperidine C2/C6 2.5 - 2.8 53 - 55 C3/C5 Yes
Piperidine C3/C5 2.3 - 2.6 40 - 42 C2/C6 Yes
Piperidine C4 (C=O) - ~208 - No
sec-Butyl CH 2.6 - 2.9 58 - 62 CH₃, CH₂ Yes
sec-Butyl CH₂ 1.2 - 1.5 25 - 29 CH, CH₃ Yes
sec-Butyl CH₃ (on CH) 0.9 - 1.1 10 - 15 CH Yes

Conformational Analysis via Chemical Shift Anisotropy and Coupling Constant Data

The conformation of the piperidine ring and the orientation of the N-substituent can be determined by analyzing proton chemical shifts and, more definitively, the vicinal coupling constants (³J) from the ¹H NMR spectrum. researchgate.netasianpubs.org In a chair conformation, protons in axial and equatorial positions experience different magnetic environments, leading to distinct chemical shifts. ias.ac.in

The Karplus relationship describes the correlation between the ³J value and the dihedral angle between two coupled protons. For piperidine rings in a chair conformation:

A large coupling constant (³J ≈ 10–13 Hz) is indicative of an axial-axial (a-a) interaction (dihedral angle ~180°).

Smaller coupling constants (³J ≈ 2–5 Hz) correspond to axial-equatorial (a-e) and equatorial-equatorial (e-e) interactions (dihedral angles ~60°). nih.gov

The observation of large ³J values for the protons at C-2/C-6 and C-3/C-5 would confirm a rigid chair conformation. ias.ac.in The orientation of the sec-butyl group (axial vs. equatorial) influences the chemical shifts of the adjacent ring protons (C2-H and C6-H) due to anisotropic effects. An equatorial orientation is generally preferred for bulky substituents to minimize steric strain. ias.ac.in In some sterically hindered or N-nitrosated piperidines, boat conformations can exist, which would be identified by a distinct set of smaller and averaged coupling constants. ias.ac.inasianpubs.org

Table 3: Correlation of Proton Coupling Constants with Piperidine Ring Conformation

Interaction Type Dihedral Angle (approx.) Expected ³J Value (Hz) Implied Conformation Reference
Axial - Axial 180° 10 - 13 Chair nih.gov
Axial - Equatorial 60° 2 - 5 Chair nih.gov
Equatorial - Equatorial 60° 2 - 5 Chair nih.gov

Mass Spectrometric Methodologies for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (Molecular Weight: 169.26 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 169 under electron ionization (EI) conditions.

The fragmentation of N-alkyl piperidines is typically dominated by alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This is a charge-stabilized fragmentation where the nitrogen atom supports the resulting positive charge. nih.gov

The primary fragmentation pathways for this compound would be:

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage of the C-C bond within the sec-butyl group would lead to the loss of an ethyl radical (29 Da), resulting in a prominent fragment ion at m/z 140.

Loss of a propyl radical (•CH₂CH₂CH₃): Cleavage of the bond between the piperidine nitrogen and the sec-butyl group is less common but can occur.

Ring fragmentation: Cleavage within the piperidine ring itself can also occur, though it is often less favorable than alpha-cleavage at the substituent.

The resulting mass spectrum provides a characteristic fingerprint that confirms the connectivity of the sec-butyl group to the piperidine nitrogen.

Table 4: Expected Mass Spectrometric Fragmentation of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
169 [M]⁺• (Molecular Ion) Ionization of the parent molecule
140 [M - C₂H₅]⁺ Alpha-cleavage: loss of an ethyl radical from the sec-butyl group
112 [M - C₄H₉]⁺ Cleavage of the N-C bond, loss of the sec-butyl radical
98 [C₅H₈NO]⁺ Fragmentation of the piperidine ring

Chiral Analytical Techniques for the Resolution and Characterization of Enantiomeric and Diastereomeric Mixtures

The presence of a chiral center in the sec-butyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-1-sec-butyl-piperidin-4-one. The separation and characterization of these enantiomers, a process known as chiral resolution, is critical as different enantiomers can have distinct biological activities.

Several methods are available for chiral resolution:

Diastereomeric Salt Formation: This is a classical resolution method. libretexts.orgwikipedia.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine•(R)-acid and (S)-amine•(R)-acid). Since diastereomers have different physical properties, they can be separated by fractional crystallization. pharmtech.com After separation, the pure enantiomers of the amine can be regenerated by treatment with a base. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. rsc.orgmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating a wide range of chiral compounds, including amines. capes.gov.br For amines that lack a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to improve detection. nih.gov

Kinetic Resolution: This method involves reacting the racemate with a chiral catalyst or reagent that selectively reacts with one enantiomer faster than the other. nih.gov For example, catalytic kinetic resolution using chiral acyl transfer agents can effectively resolve disubstituted piperidines. nih.gov This leaves one enantiomer unreacted and enantioenriched.

While specific resolution protocols for this compound are not detailed in the searched literature, these established techniques are the standard approaches for the separation and analysis of its enantiomers. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 1 Sec Butyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. semanticscholar.org It allows for the accurate calculation of various molecular attributes of 1-sec-butyl-piperidin-4-one.

A fundamental application of DFT is geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For piperidin-4-one derivatives, the piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. iucr.orgnih.govijartet.com In the case of this compound, the sec-butyl group attached to the nitrogen atom would likely orient itself to reduce steric hindrance with the piperidine ring protons.

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be used to predict and interpret experimental infrared (IR) and Raman spectra. For example, a strong vibrational mode for the carbonyl group (C=O) stretch is a characteristic feature in the IR spectra of piperidin-4-ones. ijartet.com

Below is a table showing representative optimized geometrical parameters for a related piperidin-4-one derivative, as specific data for this compound is not available in the reviewed literature.

Table 1: Representative Optimized Geometrical Parameters for a Piperidin-4-one Analog (Data based on t-3-pentyl-r-2,c-6-diphenylpiperidin-4-one) ijartet.com

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.218 - -
N-H 1.017 - -
C-N-C - 112.5 -
C-C-C=O - 118.9 -
C-N-C-C - - 55.4

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept electrons. semanticscholar.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgdntb.gov.ua

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates a molecule is more reactive. semanticscholar.org For piperidin-4-one derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO is typically centered around the carbonyl group. Computational studies on analogous compounds can provide insight into the expected values for this compound.

Table 2: Representative Frontier Molecular Orbital Energies for a Piperidin-4-one Analog (Data based on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one) nih.gov

Parameter Energy (eV)
E(HOMO) -6.21
E(LUMO) -1.35
Energy Gap (ΔE) 4.86

Note: This data illustrates typical FMO energy values for a related structure.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across a molecule. researchgate.net These maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. ijartet.comsemanticscholar.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map would be expected to show a significant region of negative potential around the electronegative oxygen atom of the carbonyl group, making it a primary site for nucleophilic interaction. The area around the nitrogen atom and its sec-butyl substituent would also display distinct electronic features influencing its role as a hydrogen bond acceptor and its basicity.

Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules, which are of interest for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter that measures the NLO activity of a compound. ijartet.com Molecules with significant charge transfer characteristics and high β₀ values are considered promising NLO materials. ijartet.com DFT calculations for analogous piperidin-4-ones have shown that the presence of donor and acceptor groups can enhance NLO properties. ijartet.com While specific data for this compound is not published, theoretical calculations on similar structures suggest that it may exhibit modest NLO behavior. ijartet.com

DFT calculations, combined with statistical mechanics, can predict key thermodynamic properties such as heat capacity (Cₚ), entropy (S), and enthalpy (H) over a range of temperatures. semanticscholar.orgvignanits.ac.in These properties are derived from the calculated vibrational frequencies and are crucial for understanding the thermal behavior of a compound. For instance, studies on other organic molecules show that heat capacity, entropy, and enthalpy all increase with temperature as the molecule accesses more vibrational and rotational energy states. semanticscholar.org

Table 3: Representative Predicted Thermodynamic Properties vs. Temperature (Illustrative data based on general principles for organic molecules) semanticscholar.org

Temperature (K) Heat Capacity, Cₚ (cal/mol·K) Entropy, S (cal/mol·K) Enthalpy, H (kcal/mol)
200 ~25-35 ~70-85 ~3-5
298.15 ~40-50 ~90-110 ~7-9
500 ~65-80 ~120-140 ~18-22
1000 ~100-120 ~180-210 ~60-75

Note: These values are illustrative and represent the expected trends for a molecule of similar size and complexity.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Assessment

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. uni-muenchen.de It is used to investigate intramolecular interactions, such as hyper-conjugation, which involves charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions in Piperidine-based Systems (Data based on principles from NBO analysis of related heterocyclic systems) researchgate.net

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N σ*(C-C) ~2-5 Lone Pair → σ* (Hyperconjugation)
LP(1) N σ*(C-H) ~1-4 Lone Pair → σ* (Hyperconjugation)
σ(C-H) σ*(C-N) ~1-3 σ → σ* (Hyperconjugation)
LP(2) O σ*(C-C) ~2-6 Lone Pair → σ* (Hyperconjugation)

Note: This table is illustrative, showing the types of interactions and typical stabilization energies found in similar molecules.

### 6.

The structural and dynamic properties of this compound are accessible through a variety of computational chemistry techniques. These theoretical methods provide profound insights into the molecule's conformational landscape, stability, and potential interactions, complementing experimental data where it is sparse. Given the flexibility of both the piperidin-4-one ring and the N-sec-butyl substituent, computational approaches are indispensable for a thorough understanding of its behavior.

#### 6.3. Stochastic Search Procedures for Conformational Space Exploration

The conformational space of this compound is complex due to the flexibility of the six-membered ring and the rotational freedom of the N-substituent. Stochastic search procedures, such as Monte Carlo (MC) methods, are powerful tools for exploring this vast potential energy surface to identify low-energy conformers. interquadrat.euuci.edudrugdesign.org These methods operate by randomly altering the geometry of the molecule, followed by energy minimization, to locate stable structures. uci.edu

The process begins with a starting geometry, and a series of random points in the torsional space are generated to create new trial structures. frontiersin.orgfrontiersin.org For this compound, the key degrees of freedom include the puckering of the piperidin-4-one ring and the dihedral angles defining the orientation and internal conformation of the sec-butyl group. The piperidin-4-one ring itself can adopt several conformations, such as chair, boat, and twist-boat forms. osti.govresearchgate.net The presence of the N-substituent can influence the relative stability of these ring conformations. osti.gov

Each randomly generated structure is then subjected to geometry optimization using a suitable level of theory (e.g., a molecular mechanics force field or a quantum mechanical method like DFT). researchgate.netresearchgate.net The resulting energy-minimized structure is compared to previously found conformers. If it represents a new, unique conformer within a certain energy threshold above the global minimum, it is stored. uci.edu This iterative process ensures a comprehensive exploration of the conformational landscape, avoiding repeated calculations of the same minima. frontiersin.org

Table 1: Key Dihedral Angles for Conformational Search of this compound
Dihedral AngleAtoms InvolvedDescriptionExpected Range of Motion
Ring Pucker (multiple)C-N-C-C, N-C-C-C, etc.Defines the conformation of the piperidin-4-one ring (e.g., chair, boat, twist).Interdependent angles defining specific ring geometries.
τ1 (C2-N1-C8-C9)C2-N1-C(sec-butyl)-C(ethyl)Rotation of the sec-butyl group around the N-C bond.0-360°
τ2 (C6-N1-C8-C9)C6-N1-C(sec-butyl)-C(ethyl)Rotation of the sec-butyl group around the N-C bond.0-360°
τ3 (N1-C8-C9-C10)N-C(sec-butyl)-C(ethyl)-C(methyl)Internal rotation within the sec-butyl group.0-360° (typically staggered conformations are favored)

By systematically or stochastically varying these angles and minimizing the resulting geometries, a complete set of low-energy conformers can be identified, providing a foundation for understanding the molecule's properties and reactivity.

#### 6.4. Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and intermolecular interactions of this compound over time. mdpi.comf1000research.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's behavior in various environments, such as in solution, providing insights that are not available from static conformational analysis. escholarship.orgresearchgate.net

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would begin by placing the molecule in a simulation box filled with solvent molecules. mdpi.com The system is then subjected to energy minimization to remove any unfavorable contacts. Following this, the system is gradually heated to the desired temperature and equilibrated. During the production phase of the simulation, the trajectory of each atom is recorded over a set period, which can range from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal several key dynamic properties:

  • Conformational Dynamics: MD simulations can capture the transitions between different conformations of the piperidin-4-one ring and the N-sec-butyl group. This allows for the study of the flexibility of the ring and the timescale of conformational changes, such as chair-to-chair interconversion or the rotation of the substituent. nih.govacs.org
  • Solvation and Hydrogen Bonding: The simulation can detail the interactions between the solute and solvent molecules. For this compound, a primary point of interest would be the formation of hydrogen bonds between the carbonyl oxygen (C4=O) and surrounding water molecules. The stability, geometry, and lifetime of these hydrogen bonds can be quantified.
  • Stability of Conformers: By running simulations starting from different low-energy conformers identified through a stochastic search, their relative stability in a dynamic, solvated environment can be assessed. The principal components of the motion can be analyzed to understand the dominant modes of structural fluctuation. mdpi.com
  • The insights gained from MD simulations are crucial for understanding how this compound behaves in a realistic chemical environment, which is fundamental for predicting its physical properties and potential biological activity. nih.gov

    Table 2: Typical Parameters and Potential Findings from an MD Simulation of this compound
    Parameter/AnalysisDescriptionPotential Findings and Insights
    Force FieldSet of parameters describing the potential energy of the system (e.g., OPLS, AMBER). mdpi.comDetermines the accuracy of the interactions between atoms.
    Solvent ModelExplicit water model (e.g., TIP3P) to simulate an aqueous environment. mdpi.comAllows for realistic simulation of solvation effects.
    Simulation TimeDuration of the simulation (e.g., 100 ns). f1000research.comLonger times allow for the observation of slower conformational transitions.
    Root Mean Square Deviation (RMSD)Measures the average deviation of the molecule's backbone from a reference structure over time.Indicates the stability of the overall conformation during the simulation. f1000research.com
    Radial Distribution Function (RDF)Describes how the density of solvent atoms varies as a function of distance from a specific solute atom.Characterizes the solvation shell structure, particularly around the carbonyl oxygen and nitrogen atom.
    Hydrogen Bond AnalysisIdentifies and quantifies hydrogen bonds between the solute and solvent.Reveals the strength and dynamics of interactions with the solvent, influencing solubility.

    Role of 1 Sec Butyl Piperidin 4 One As a Versatile Building Block in Complex Chemical Synthesis

    Precursor to Structurally Diverse Heterocyclic Scaffolds and Ring Systems

    The piperidone framework of 1-sec-butyl-piperidin-4-one is a gateway to a multitude of structurally diverse heterocyclic scaffolds and ring systems. Piperidones are recognized as crucial precursors to the piperidine (B6355638) ring, a ubiquitous moiety in numerous natural products and pharmaceutical drugs. researchgate.net The chemical reactivity of the carbonyl group and the nitrogen atom allows for various cyclization and condensation reactions, leading to the formation of novel polycyclic and spirocyclic systems.

    For instance, the reaction of piperidones with other reagents can lead to the synthesis of spiro-heterocycles. rsc.org One such example involves the azomethine ylide cycloaddition to 3-arylidene-4-piperidones, which are derived from 1-methyl-4-piperidone, to yield spiro-heterocycles. rsc.org While this example uses a methyl-substituted piperidone, the underlying reactivity is applicable to this compound, highlighting its potential in generating complex spirocyclic architectures.

    Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for constructing highly functionalized piperidines from simple precursors. beilstein-journals.orgresearchgate.net The Kabachnik–Fields reaction, a type of MCR, can utilize heterocycloalkanones like piperidones to produce cyclic α-aminophosphonates, which are important in medicinal chemistry. beilstein-journals.org This demonstrates the potential of this compound to participate in complex one-pot reactions to generate novel heterocyclic systems. The development of such synthetic methodologies is crucial for expanding the accessible chemical space for drug discovery and development.

    The versatility of the piperidone core is further underscored by its use in the synthesis of fused ring systems. For example, the intramolecular cyclization of appropriately functionalized piperidine derivatives can lead to the formation of quinolizidine (B1214090) structures, which are present in various natural alkaloids. rsc.org

    Synthesis of Analogs and Derivatives with Varied Substitutions

    The this compound scaffold allows for extensive chemical modification to produce a wide range of analogs and derivatives with diverse substitution patterns. The presence of the ketone and the secondary amine provides two primary sites for functionalization.

    The ketone at the C-4 position can undergo a variety of classical carbonyl reactions. For example, it can be converted to an oxime by reaction with hydroxylamine, which can then serve as a precursor for other heterocyclic scaffolds. It can also undergo Wittig reactions to introduce carbon-carbon double bonds, which can be further functionalized. kcl.ac.uk Additionally, the ketone can be a site for the introduction of various substituents through reactions like the Strecker reaction, which involves the formation of an imine followed by the addition of cyanide, ultimately leading to α-aminonitriles. nih.gov These can then be hydrolyzed to the corresponding α-amino acids. nih.gov

    The nitrogen atom of the piperidine ring can be functionalized through various reactions. While the sec-butyl group is already present, it is conceivable that in some synthetic schemes, this group could be introduced at a later stage, or the nitrogen could be involved in further reactions if the synthetic design allows. For instance, in related N-substituted piperidones, the nitrogen can be acylated or alkylated to introduce a variety of functional groups. rsc.orgdiva-portal.org

    The synthesis of N-aryl-substituted 4-piperidones, for example, is of significant interest due to their prevalence in central nervous system (CNS) active agents. acs.org Methodologies have been developed for the efficient synthesis of these compounds from various anilines. acs.org

    The following table summarizes some common reactions for the derivatization of the piperidone core:

    Reaction TypeReagents and ConditionsResulting Functional Group/DerivativeReference
    Carbonyl Chemistry
    Oxime FormationHydroxylamineOxime
    Wittig ReactionPhosphonium ylideAlkene kcl.ac.uk
    Strecker ReactionAmine, Cyanide sourceα-Aminonitrile nih.gov
    Nitrogen Chemistry
    N-AcylationAcyl chloride, baseN-Acyl piperidone rsc.org
    N-AlkylationAlkyl halide, baseN-Alkyl piperidone acs.org
    Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl piperidine lookchem.com

    These derivatization strategies enable the fine-tuning of the physicochemical properties of the resulting molecules, which is a critical aspect of drug design and materials science.

    Integration into Multistep Organic Syntheses for Complex Molecule Construction

    A notable example of its application is in the synthesis of analogs of donepezil, a drug used for the treatment of Alzheimer's disease. kcl.ac.uknih.gov In these syntheses, 2-substituted 4-piperidones are utilized as key building blocks. kcl.ac.uknih.gov The synthesis often begins with the construction of a substituted piperidone, which is then elaborated through a series of reactions to yield the final complex target molecule. For instance, a Wittig reaction can be performed on the piperidone to introduce a formyl group after hydrolysis, which is a key handle for further modifications. kcl.ac.uk

    The general strategy often involves the following steps:

    Synthesis of the Substituted Piperidone: This can be achieved through various methods, including the aza-Michael reaction. kcl.ac.uknih.gov

    Functionalization of the Piperidone Core: This involves reactions at the ketone or other positions of the ring to introduce necessary functional groups.

    Coupling with Other Fragments: The functionalized piperidone is then coupled with other synthetic intermediates to build the final molecular framework. mdpi.com

    The use of this compound and its derivatives in multistep synthesis is particularly valuable in medicinal chemistry, where the piperidine motif is a common feature in bioactive compounds. mdpi.com The ability to synthesize a variety of analogs by modifying the initial piperidone building block allows for the exploration of structure-activity relationships. kcl.ac.uk

    Atom-Efficient Synthetic Strategies Utilizing the Piperidone Core

    Atom efficiency is a key principle of green chemistry, aiming to maximize the incorporation of atoms from the reactants into the final product. The synthesis and utilization of this compound can be designed to be highly atom-efficient.

    The aza-Michael reaction is a prime example of an atom-efficient method for the synthesis of piperidones. kcl.ac.uknih.gov This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. A double aza-Michael addition of a primary amine to a divinyl ketone, for instance, is a concise and high-yielding method to access 4-piperidone (B1582916) building blocks. nih.gov This approach is considered atom-efficient as it forms the heterocyclic ring in a single step with minimal generation of byproducts.

    Multicomponent reactions (MCRs) are another class of atom-efficient reactions that are well-suited for the synthesis of complex piperidine derivatives. beilstein-journals.orgresearchgate.net By combining three or more reactants in a single pot, MCRs can generate molecular complexity quickly and efficiently, often with high atom economy. The Hantzsch pyridine (B92270) synthesis and its variations are classic examples of MCRs that can be adapted for the synthesis of piperidine-related structures.

    The following table highlights some atom-efficient strategies involving the piperidone core:

    Synthetic StrategyDescriptionKey AdvantagesReference
    Aza-Michael ReactionConjugate addition of an amine to an α,β-unsaturated carbonyl compound.High yield, concise route to piperidones. kcl.ac.uknih.gov
    Multicomponent Reactions (e.g., Kabachnik-Fields)Three or more reactants combine in a one-pot reaction to form a complex product.High atom economy, rapid generation of molecular diversity. beilstein-journals.org

    By employing these and other atom-efficient synthetic strategies, the environmental impact of chemical synthesis can be minimized, aligning with the principles of sustainable chemistry. The versatility of the this compound building block makes it an ideal candidate for the development of such environmentally benign synthetic routes.

    Future Directions and Emerging Research Avenues for 1 Sec Butyl Piperidin 4 One Research

    Development of Novel and Sustainable Synthetic Routes for Piperidone Scaffolds

    Recent advancements include the use of microwave-assisted organic synthesis, which can significantly accelerate reaction rates and improve yields in the creation of piperidone-containing compounds. smolecule.comfigshare.com One-pot synthesis methodologies, where multiple reaction steps are combined into a single procedure without isolating intermediates, are also gaining traction for their efficiency. smolecule.com

    Furthermore, research is exploring novel catalytic systems to construct the piperidine (B6355638) ring. This includes heterogeneous catalysts, such as a unique Ru1CoNP/HAP surface single-atom alloy catalyst, which has been used to synthesize piperidine from bio-based furfural. researchgate.net The development of stereoselective one-pot syntheses allows for the creation of polysubstituted piperidines with high control over the 3D arrangement of atoms. mdpi.com These sustainable and innovative synthetic strategies could be adapted for the large-scale and environmentally friendly production of 1-sec-butyl-piperidin-4-one and its derivatives.

    Table 1: Comparison of Synthetic Approaches for Piperidone Scaffolds

    Synthetic Method Key Advantages Potential for Sustainability Reference(s)
    Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced selectivity. Lower energy consumption compared to conventional heating. figshare.com smolecule.comfigshare.com
    One-Pot Multicomponent Reactions High atom economy, procedural simplicity, reduced waste generation. Minimizes solvent use and purification steps. smolecule.com
    Novel Catalysis (e.g., SSAA) High efficiency, use of bio-based starting materials. Enables greener reaction pathways from renewable feedstocks. researchgate.net researchgate.net

    | Stereoselective Synthesis | Precise control over molecular architecture. | Can lead to more potent and specific molecules, reducing required dosages and off-target effects. | mdpi.com |

    Exploration of New Chemical Reactivity Patterns and Unprecedented Transformations

    The chemical reactivity of the this compound scaffold is rich, offering numerous sites for modification. The core structure features a ketone and a tertiary amine, allowing for a variety of chemical transformations. smolecule.com Future research will likely delve into less conventional reactions to create novel molecular architectures.

    The exploration of intramolecular cyclization reactions is a promising area. mdpi.com For this compound, this could involve reactions that form new rings fused to the piperidone core, leading to complex polycyclic structures. Radical cyclizations, induced by methods like electrolysis or copper catalysis, offer another pathway to new piperidine-based structures. mdpi.com

    The use of versatile intermediates like aziridinium (B1262131) ylides in the synthesis of complex piperidines is also an emerging field. longdom.org These reactive species can undergo various ring-opening and cyclization reactions, providing access to a diverse range of substituted piperidines that would be difficult to obtain through other methods. longdom.org The steric and electronic properties of the sec-butyl group on the nitrogen of this compound would likely influence the outcome of these advanced reactions, making it a fascinating subject for synthetic exploration.

    Table 2: Emerging Reactivity Patterns for Piperidone Scaffolds

    Reaction Type Description Potential Application to this compound Reference(s)
    Intramolecular Radical C–H Amination/Cyclization Formation of new C-N bonds via radical intermediates to create fused ring systems. Generation of novel, rigid scaffolds with potential biological activity. mdpi.com
    Aziridinium Ylide Chemistry Ring-opening and cyclization reactions of three-membered ring intermediates. Access to structurally complex and diverse piperidine derivatives. longdom.org longdom.org
    Multicomponent Reactions (e.g., Ugi) Combining three or more starting materials in a single reaction to build complex molecules. Rapid generation of libraries of this compound derivatives for screening.

    | Michael/Mannich Cascade Reactions | A sequence of reactions forming multiple new bonds in one pot. | Efficient construction of highly substituted piperidinones. mdpi.com | mdpi.com |

    Application of Machine Learning and AI in Piperidone Design and Synthetic Route Prediction

    Artificial intelligence (AI) and machine learning are rapidly becoming indispensable tools in chemical research. mdpi.com For this compound, these technologies can accelerate the discovery of new derivatives with desired properties and optimize their synthetic pathways.

    In the realm of synthesis, AI is revolutionizing retrosynthesis, the process of planning a synthetic route backwards from the target molecule. acs.org Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to complex molecules like derivatives of this compound, potentially uncovering more sustainable or cost-effective methods. acs.org These AI approaches can also optimize reaction conditions and predict the most effective catalysts, reducing the amount of empirical experimentation required. mdpi.com

    Advanced Analytical Characterization in Complex Chemical Environments

    As derivatives of this compound are explored for various applications, particularly in biological systems, the need for advanced analytical techniques to characterize them in complex environments becomes critical.

    High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure and the position of substituents. researchgate.net When dealing with complex mixtures or biological samples, two-dimensional NMR techniques can be employed to elucidate the structure and interactions of the molecule. mdpi.com

    X-ray crystallography offers definitive proof of the three-dimensional structure of crystalline derivatives, which is invaluable for understanding structure-activity relationships. Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netmdpi.com DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of piperidone derivatives, helping to interpret experimental results and predict the behavior of new compounds. nih.govresearchgate.net

    Table 3: Advanced Analytical Techniques for Piperidone Characterization

    Technique Information Provided Application in Complex Environments Reference(s)
    High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. Identification of metabolites and degradation products in biological or environmental samples.
    Multi-dimensional NMR Spectroscopy Detailed structural connectivity and spatial relationships of atoms. Characterizing interactions with biomolecules (e.g., proteins, cyclodextrins). mdpi.com researchgate.netmdpi.com
    X-ray Crystallography Unambiguous 3D molecular structure and intermolecular interactions in the solid state. Provides a basis for computational modeling and understanding receptor binding.

    | Density Functional Theory (DFT) | Electronic properties, molecular orbital energies (HOMO-LUMO), reactivity indices. | Predicting reactivity and spectroscopic signatures to aid in the analysis of experimental data. mdpi.comnih.gov | researchgate.netmdpi.comnih.gov |

    Q & A

    Q. What are the recommended synthetic routes for 1-sec-butyl-piperidin-4-one, and how are intermediates characterized?

    Methodological Answer: this compound can be synthesized via multi-step pathways, such as:

    • Boc-protection strategy : Start with piperidin-4-one, introduce the sec-butyl group via alkylation, and deprotect using acidic conditions .
    • Reductive amination : React 4-piperidone with sec-butylamine in the presence of a reducing agent (e.g., NaBH₃CN) .

    Q. Characterization :

    • NMR : Confirm regioselectivity using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the sec-butyl substitution pattern.
    • HPLC/MS : Assess purity (>98%) and molecular ion consistency .
    • Melting point : Compare with literature values (e.g., 217–219°C for structurally similar derivatives) .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
    • Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .
    • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

    Q. How should researchers design a literature review for studying piperidin-4-one derivatives?

    Methodological Answer:

    • Database selection : Use PubMed, SciFinder, and NIST Chemistry WebBook for spectral data .
    • Search terms : Combine "piperidin-4-one derivatives," "sec-butyl substitution," and "synthetic methods" .
    • Critical appraisal : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and exclude non-academic sources (e.g., vendor websites) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound derivatives?

    Methodological Answer:

    • 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals and confirm bond connectivity .
    • Cross-validation : Compare experimental data with computational predictions (e.g., RDKit-generated spectra) .
    • Database referencing : Cross-check with NIST spectral libraries to identify artifacts or impurities .

    Q. What strategies optimize the yield of this compound in large-scale reactions?

    Methodological Answer:

    • Catalyst screening : Test palladium or nickel catalysts for efficient alkylation .
    • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
    • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

    Q. How can computational modeling predict the reactivity of this compound in novel reactions?

    Methodological Answer:

    • DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in electrophilic substitutions .
    • Molecular docking : Assess binding affinity with target enzymes (e.g., opioid receptors) using AutoDock Vina .

    Q. What methodologies validate the purity of this compound in the presence of synthetic byproducts?

    Methodological Answer:

    • HPLC-DAD : Detect impurities at 249–296 nm (common λmax for piperidin-4-one derivatives) .
    • TLC : Use silica gel plates with CH₂Cl₂/MeOH (9:1) to monitor reaction progress .
    • Elemental analysis : Confirm C, H, N composition (±0.3% theoretical) .

    Q. How should researchers address batch-to-batch variability in this compound synthesis?

    Methodological Answer:

    • Quality control : Implement HPLC peptide content analysis to standardize batches .
    • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .

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